molecular formula C8H13NO2 B7905317 (E)-4-(cyclopropyl(methyl)amino)but-2-enoic acid

(E)-4-(cyclopropyl(methyl)amino)but-2-enoic acid

Cat. No.: B7905317
M. Wt: 155.19 g/mol
InChI Key: CCPXAYSRAMRAOD-NSCUHMNNSA-N
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Description

(E)-4-(cyclopropyl(methyl)amino)but-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group, a methylamino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(cyclopropyl(methyl)amino)but-2-enoic acid typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the methylamino group: This step involves the alkylation of an amine with a methylating agent like methyl iodide.

    Formation of the butenoic acid moiety: This can be synthesized through the aldol condensation of an aldehyde with a ketone, followed by dehydration to form the double bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(cyclopropyl(methyl)amino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methylamino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(cyclopropyl(methyl)amino)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(cyclopropyl(methyl)amino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may interact with hydrophobic pockets in proteins, while the methylamino group can form hydrogen bonds with amino acid residues. The butenoic acid moiety may participate in acid-base interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(cyclopropylamino)but-2-enoic acid: Lacks the methyl group on the amino nitrogen.

    (E)-4-(methylamino)but-2-enoic acid: Lacks the cyclopropyl group.

    (E)-4-(cyclopropyl(methyl)amino)butanoic acid: Lacks the double bond in the butenoic acid moiety.

Uniqueness

(E)-4-(cyclopropyl(methyl)amino)but-2-enoic acid is unique due to the combination of its cyclopropyl, methylamino, and butenoic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

(E)-4-[cyclopropyl(methyl)amino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9(7-4-5-7)6-2-3-8(10)11/h2-3,7H,4-6H2,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPXAYSRAMRAOD-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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